molecular formula C8H8I2O2 B1656339 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL CAS No. 52273-41-3

3,5-DIIODO-4-METHOXY-BENZYLALCOHOL

Katalognummer: B1656339
CAS-Nummer: 52273-41-3
Molekulargewicht: 389.96
InChI-Schlüssel: WXOMNFLCEZKUOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-DIIODO-4-METHOXY-BENZYLALCOHOL: is an organic compound with the molecular formula C8H8I2O2 It is characterized by the presence of two iodine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL typically involves the iodination of 4-methoxybenzyl alcohol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atoms at the 3 and 5 positions of the benzene ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL involves its interaction with specific molecular targets. For instance, it has been found to block certain ion channels in sensory neurons, affecting the transmission of sensory signals. This property makes it a potential candidate for the development of treatments for neuropathic pain and other sensory disorders . Additionally, its derivatives can induce protein dephosphorylation, leading to the inhibition of cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

52273-41-3

Molekularformel

C8H8I2O2

Molekulargewicht

389.96

IUPAC-Name

(3,5-diiodo-4-methoxyphenyl)methanol

InChI

InChI=1S/C8H8I2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3

InChI-Schlüssel

WXOMNFLCEZKUOU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1I)CO)I

Kanonische SMILES

COC1=C(C=C(C=C1I)CO)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.